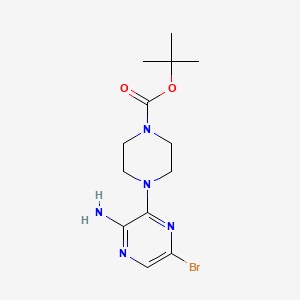

1-Boc-4-(3-amino-6-bromopyrazin-2-YL)piperazine

Übersicht

Beschreibung

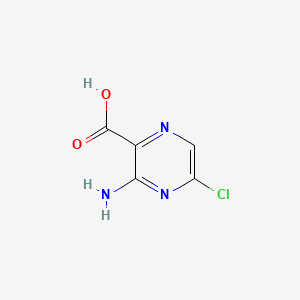

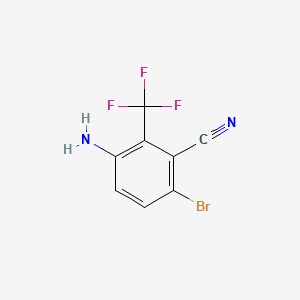

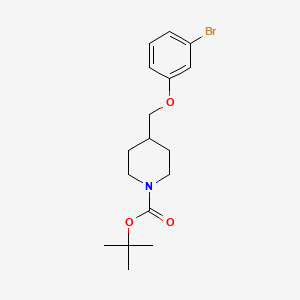

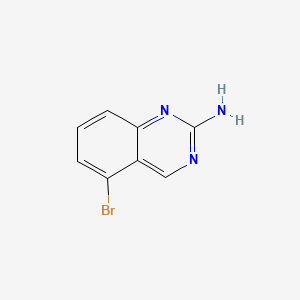

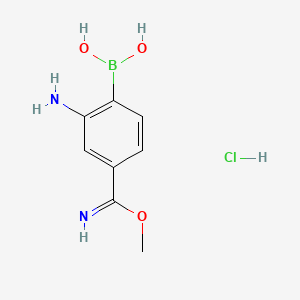

1-Boc-4-(3-amino-6-bromopyrazin-2-YL)piperazine is a chemical compound with the molecular formula C₁₃H₂₀BrN₅O₂ . It has a molecular weight of 358.2300 g/mol . The IUPAC name for this compound is tert-butyl 4- (3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H20BrN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-10(15)16-8-9(14)17-11/h8H,4-7H2,1-3H3,(H2,15,16) .Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . This makes it a valuable protecting group in organic synthesis, especially in the formation of Boc-protected amines and amino acids .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives in Drug Development

Piperazine derivatives play a significant role in the development of therapeutic agents due to their versatile pharmacological properties. The incorporation of piperazine rings into drug molecules has been linked to various therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus facilitates a recognizable difference in the medicinal potential of the resultant molecules. This adaptability underscores the importance of piperazine derivatives in rational drug design, offering a flexible building block to discover drug-like elements with significant impacts on pharmacokinetic and pharmacodynamic factors of the resulting molecules (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have shown promising anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds over the past five decades highlights the pivotal role of piperazine as a vital building block. This review benefits medicinal chemists by elaborating on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. This assistance aids in developing safer, selective, and cost-effective anti-mycobacterial agents, showcasing the scientific research applications of piperazine derivatives in addressing global health challenges like tuberculosis (Girase et al., 2020).

Piperazine's Role in Therapeutics

The broad spectrum of pharmaceutical applications of piperazine and morpholine analogues underscores their importance in medicinal chemistry. Recent years have seen the development of various methods for synthesizing derivatives of these nuclei, revealing their potent pharmacophoric activities. This review underscores the current trends in the synthesis of piperazine and morpholine analogues and their significant pharmacophoric activities, highlighting the diversity of therapeutic applications afforded by modifications to the piperazine moiety (Mohammed et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-10(15)16-8-9(14)17-11/h8H,4-7H2,1-3H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDVAJMXKQFLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676929 | |

| Record name | tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479685-13-7 | |

| Record name | tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)